molecular formula C9H9FO2 B14027418 2-Fluoro-3-methoxy-5-methylbenzaldehyde

2-Fluoro-3-methoxy-5-methylbenzaldehyde

Cat. No.: B14027418
M. Wt: 168.16 g/mol
InChI Key: QEUQXDPBZFYGQN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methoxy-5-methylbenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthetic route typically involves the following steps:

    Nitration: The amino group of 2-amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.

    Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.

    Diazotization and Fluorination: The amino group is diazotized and subsequently replaced with a fluorine atom to form 2-fluoro-5-methoxytoluene.

    Formylation: Finally, the methyl group is oxidized to an aldehyde group, resulting in this compound

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Fluoro-3-methoxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: : 2-Fluoro-3-methoxy-5-methylbenzaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: : This compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.

Industry: : It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-fluoro-3-methoxy-5-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The fluorine atom can enhance the compound’s binding affinity to molecular targets, while the methoxy and methyl groups can influence its solubility and reactivity. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

  • 2-Fluoro-5-methoxybenzaldehyde
  • 3-Fluoro-5-methoxy-2-methylbenzaldehyde
  • 2-Fluoro-3-methoxybenzaldehyde

Comparison: 2-Fluoro-3-methoxy-5-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. For example, the presence of the methyl group at the 5-position can affect the compound’s steric properties and its interactions with enzymes or receptors compared to 2-fluoro-5-methoxybenzaldehyde .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-fluoro-3-methoxy-5-methylbenzaldehyde

InChI

InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-5H,1-2H3

InChI Key

QEUQXDPBZFYGQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)F)C=O

Origin of Product

United States

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